

In Vivo Showdown: m1Ψ-Modified vs. Unmodified mRNA Vaccines

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Compound of Interest

Compound Name: *N1-Methyl ara-uridine*

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The advent of mRNA vaccines has revolutionized the landscape of vaccinology. A key innovation in many successful mRNA platforms is the substitution of uridine with N1-methylpseudouridine (m1Ψ), a modification designed to enhance protein expression and reduce innate immunogenicity. This guide provides an in-depth, in vivo comparison of m1Ψ-modified and unmodified mRNA vaccines, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Data Presentation: A Comparative Analysis

The following tables summarize key findings from head-to-head in vivo studies, offering a quantitative comparison of the immunological and protective profiles of m1Ψ-modified and unmodified mRNA vaccines.

Table 1: Immunogenicity and Efficacy in Non-Human Primates (HIV-1 Gag Antigen)

Parameter	Unmodified mRNA (160 µg)	m1Ψ-modified mRNA (400 µg)	m1Ψ-modified mRNA (800 µg)
Peak Gag-specific IgG Titer (ED50)	Similar to m1Ψ groups	Similar to unmodified group	Similar to unmodified group
Gag-specific CD4+ T-cell Response	Similar to m1Ψ groups	Similar to unmodified group	Similar to unmodified group
Gag-specific CD8+ T-cell Response	Similar to m1Ψ groups	Similar to unmodified group	Similar to unmodified group

Data synthesized from Engstrand O, et al. Mol Ther Nucleic Acids. 2023.

Table 2: Innate Immune Response in Non-Human Primates (Cytokine Profile at 24h Post-Vaccination)

Cytokine	Unmodified mRNA (160 µg)	m1Ψ-modified mRNA (400 µg & 800 µg)
IFN-α	Higher Induction	Lower Induction
IL-7	Higher Induction	Lower Induction
IL-6	Lower Induction	Higher Induction
TNF	Similar Induction	Similar Induction

Data synthesized from Engstrand O, et al. Mol Ther Nucleic Acids. 2023.

Table 3: Immunogenicity and Efficacy in Rodents (Andes Virus Gn/Gc Antigen)

Parameter	Unmodified mRNA	m1Ψ-modified mRNA
Germinal Center (GC) Response (Mice)	Similar to m1Ψ group	Slightly greater than unmodified group
Interferon Response in GC B-cells (Mice)	Present	Absent
Glycoprotein-binding Antibody Titer (Hamsters)	Greater than m1Ψ group	Lower than unmodified group
ANDV-neutralizing Antibody Titer (Hamsters)	Similar to m1Ψ group	Similar to unmodified group
Protection against lethal ANDV challenge (Hamsters)	100% survival (at 5μg and 25μg)	100% survival (at 25μg)

Data synthesized from Kuzmin IV, et al. Nat Commun. 2024.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols from the key comparative studies cited.

Non-Human Primate Study (HIV-1 Gag Antigen)

- **Vaccine Constructs:** Both vaccines encoded the HIV-1 Gag protein. The unmodified mRNA was sequence-codon-optimized. The modified mRNA incorporated m1Ψ in place of uridine. Both mRNA types were encapsulated in lipid nanoparticles (LNPs).
- **Animal Model:** Rhesus macaques were used for this study.
- **Immunization Schedule:** Animals were immunized intramuscularly five times at two-week intervals, followed by a final boost at week 27.
- **Dosage:** The unmodified mRNA group received 160 μg per dose, while the m1Ψ-modified mRNA groups received either 400 μg or 800 μg per dose.
- **Immunological Assays:**

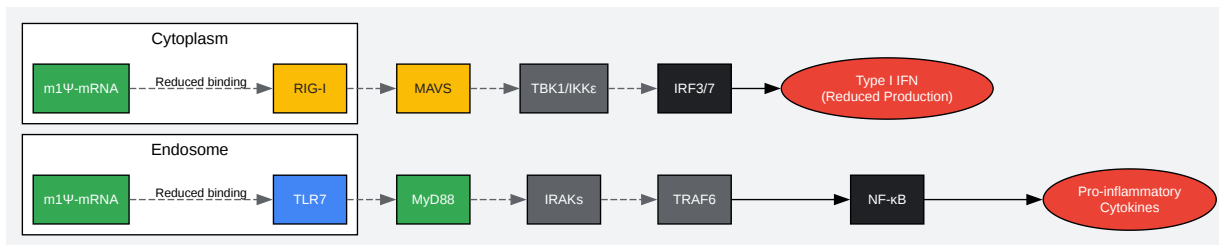
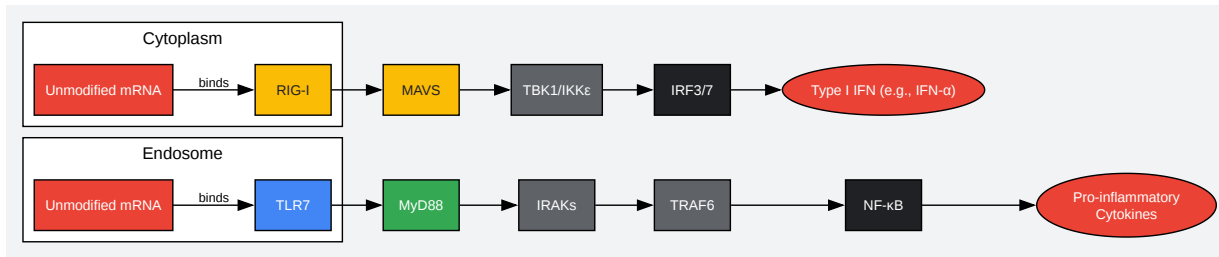
- Antibody Response: Gag-specific IgG titers in plasma were measured by ELISA.
- T-cell Response: Gag-specific CD4+ and CD8+ T-cell responses were assessed by flow cytometry for intracellular cytokine staining.
- Innate Immune Response: Plasma cytokine and chemokine concentrations were measured at 24 hours post-vaccination using a multiplex immunoassay.

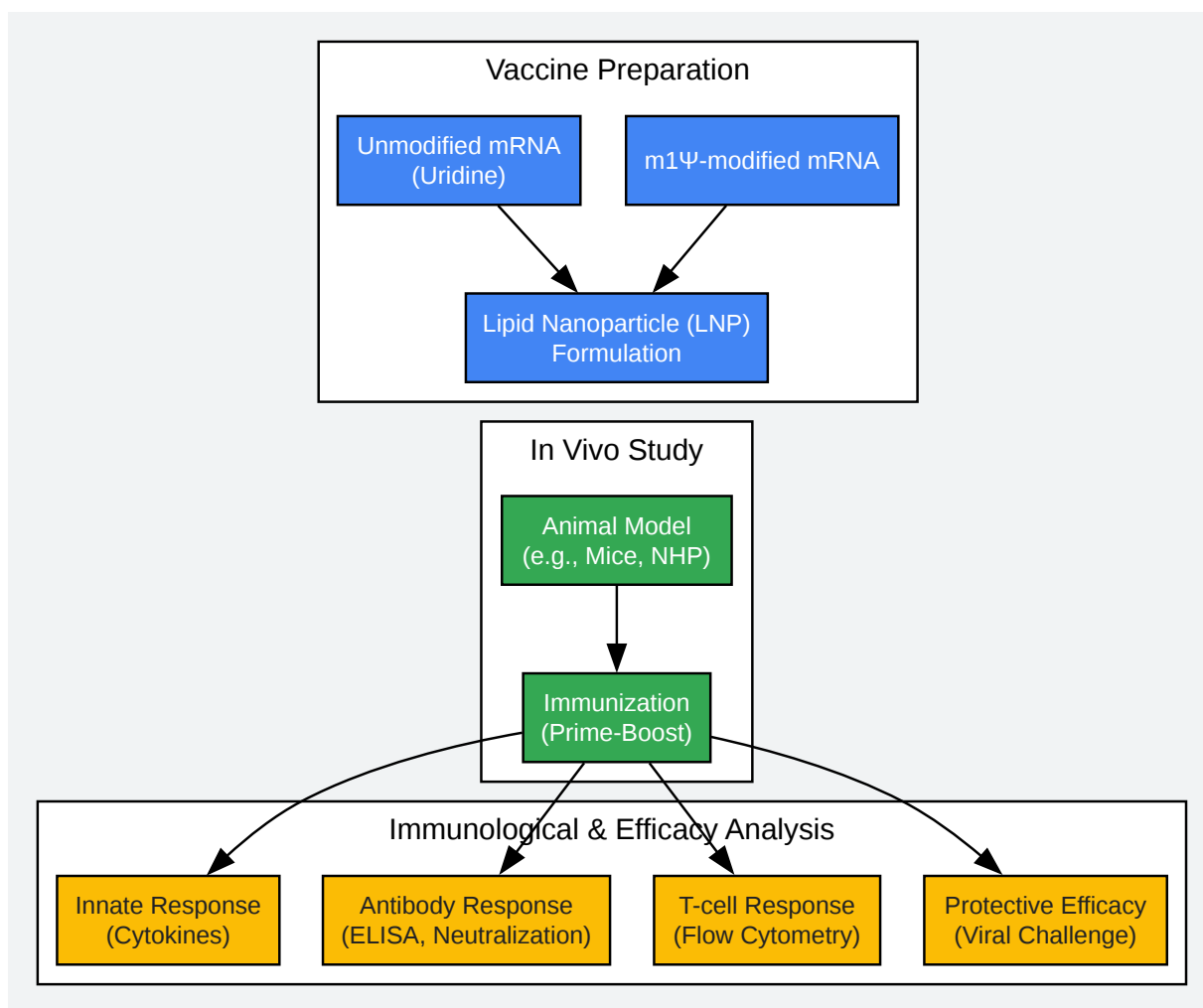
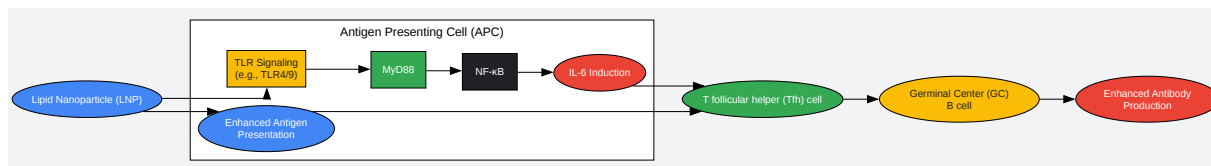
Rodent Study (Andes Virus Gn/Gc Antigen)

- Vaccine Constructs: Both vaccines encoded the Andes virus (ANDV) glycoprotein precursor (GPC). The unmodified mRNA contained standard uridine (U-mRNA), while the modified mRNA contained m1Ψ (m1Ψ-mRNA). Both were LNP-formulated.
- Animal Models: Female mice and female Syrian hamsters were used.
- Immunization Schedule:
 - Mice: A prime-boost regimen was administered.
 - Hamsters: Two doses of the vaccine were administered on days 0 and 21.
- Immunological and Efficacy Assays:
 - Germinal Center Response (Mice): Germinal center B-cell responses in lymph nodes were analyzed using single-cell RNA and BCR sequencing.
 - Antibody Response (Hamsters): Gn/Gc-binding antibody titers and ANDV-neutralizing antibody titers were measured.
 - Protective Efficacy (Hamsters): Vaccinated hamsters were challenged with a lethal dose of ANDV 21 days after the boost, and survival was monitored.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and the experimental workflow.





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